molecular formula C11H10N2O2 B2821923 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid CAS No. 87581-64-4

2-phenyl-2-(1H-pyrazol-1-yl)acetic acid

Cat. No.: B2821923
CAS No.: 87581-64-4
M. Wt: 202.213
InChI Key: AMAPMVWSJNXHCG-UHFFFAOYSA-N
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Description

2-phenyl-2-(1H-pyrazol-1-yl)acetic acid is an organic compound that features a phenyl group and a pyrazole ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid typically involves the condensation of phenylacetic acid with pyrazole under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is often carried out in a solvent like ethanol or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-2-(1H-pyrazol-1-yl)acetic acid is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The pyrazole ring can engage in various interactions and reactions that are distinct from those of pyrrole, imidazole, or thiazole rings, making this compound particularly valuable in certain applications .

Properties

IUPAC Name

2-phenyl-2-pyrazol-1-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10(13-8-4-7-12-13)9-5-2-1-3-6-9/h1-8,10H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAPMVWSJNXHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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